
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission and Chemical Sensing
- Fluorescence Switches and Sensing : Tetraphenylethene derivatives, similar in structure to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, exhibit aggregation-induced emission (AIE) and are useful in chemical sensing and environmental monitoring. They demonstrate strong proton capture capability and reversible fluorescence switching in acidic and basic solutions. This property is promising for developing responsive materials for chemical sensors (Wang et al., 2015).
Advanced Material Synthesis
- Hyperbranched Polymers for Sensory Applications : The synthesis of hyperbranched polymers containing tetraphenylethene, structurally related to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, is notable for its high thermal stability and fluorescence quantum yields. These polymers are potential candidates for photopatterning and explosive detection due to their enhanced emission properties (Hu et al., 2012).
Antimicrobial Research
- Synthesis of Antimicrobial Agents : Compounds with structural similarities to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, like the Mannich base derivatives of thiadiazole, have been synthesized and tested for antimicrobial activities against pathogenic bacteria and fungi. Such compounds show moderate antimicrobial activity, indicating potential in developing new antimicrobial agents (Sah et al., 2014).
Molecular Structure and Spectroscopic Analysis
- Structural and Spectroscopic Investigations : Detailed molecular structure and spectroscopic analysis of compounds structurally akin to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone have been conducted. These studies involve density functional theory (DFT) analysis, molecular docking, and antimicrobial activity assessments, providing insights into the potential applications of these compounds in various fields, including pharmaceuticals (Sivakumar et al., 2021).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Certain thiazole and thiadiazole derivatives, closely related to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, have been studied for their corrosion inhibition properties on iron. This research is significant in materials science, particularly in preventing metal corrosion in industrial applications (Kaya et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-12-6-8-13(9-7-12)18-14(19)10-23(21,22)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRBQPQLNJLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984802.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2984803.png)


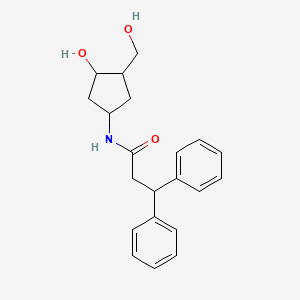
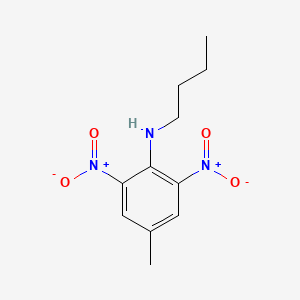
![5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B2984810.png)
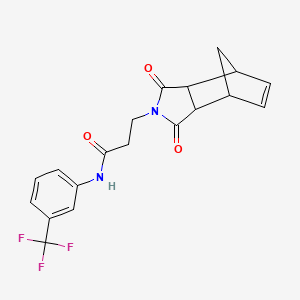
![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)
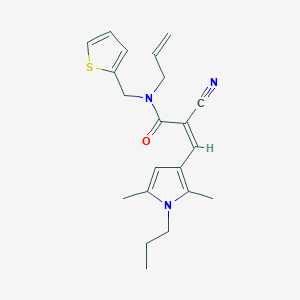
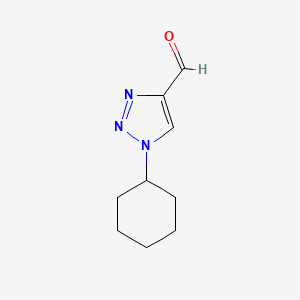
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)
